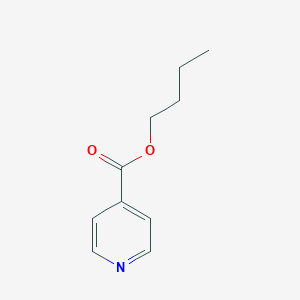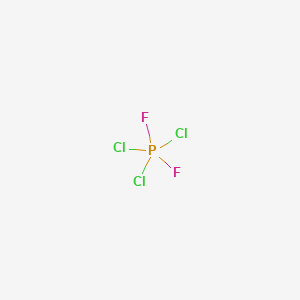
Phosphorus(V) trichloride difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorus(V) trichloride difluoride is a chemical compound with the formula PCl3F2. It is a member of the mixed halides of phosphorus(V) and is known for its unique properties and reactivity. This compound is of significant interest in various fields of chemistry due to its ability to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorus(V) trichloride difluoride is typically synthesized by the addition of fluorine to phosphorus trichloride. The reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_3\text{F}_2 ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of trichlorodifluorophosphorane involves the use of specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful monitoring of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorus(V) trichloride difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halide atoms.
Addition Reactions: It can add to unsaturated compounds, forming new bonds.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Triethylamine and Triethylphosphine: These reagents are commonly used in reactions with trichlorodifluorophosphorane, leading to a complex mixture of products.
Solvents: Reactions are often carried out in inert solvents to prevent unwanted side reactions.
Major Products Formed: The reactions of trichlorodifluorophosphorane can yield a variety of products, depending on the specific reagents and conditions used. For example, reactions with triethylamine and triethylphosphine can produce a mixture of chlorofluorides of phosphorus(V) .
Wissenschaftliche Forschungsanwendungen
Phosphorus(V) trichloride difluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which trichlorodifluorophosphorane exerts its effects involves its ability to form strong bonds with other elements and compounds. Its reactivity is primarily due to the presence of both chlorine and fluorine atoms, which can participate in various chemical interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Phosphorus Trichloride (PCl3): A related compound that lacks fluorine atoms.
Phosphorus Pentachloride (PCl5): Contains more chlorine atoms and exhibits different reactivity.
Trifluorophosphine (PF3): Contains only fluorine atoms and has distinct properties.
Uniqueness: Phosphorus(V) trichloride difluoride is unique due to its mixed halide composition, which imparts a combination of properties from both chlorine and fluorine. This makes it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
13537-23-0 |
|---|---|
Molekularformel |
Cl3F2P |
Molekulargewicht |
175.33 g/mol |
IUPAC-Name |
trichloro(difluoro)-λ5-phosphane |
InChI |
InChI=1S/Cl3F2P/c1-6(2,3,4)5 |
InChI-Schlüssel |
MTFNUCIFLCOJRC-UHFFFAOYSA-N |
SMILES |
FP(F)(Cl)(Cl)Cl |
Kanonische SMILES |
FP(F)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
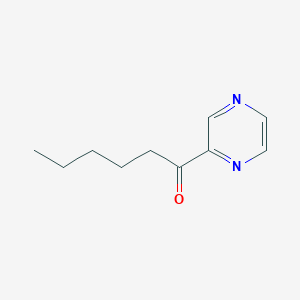
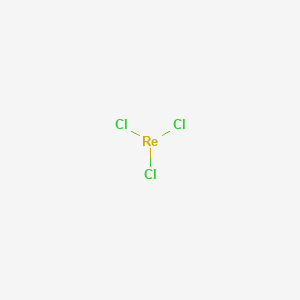
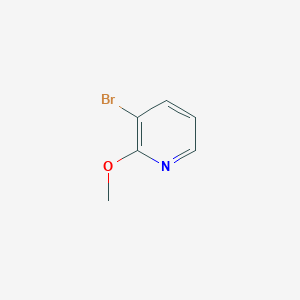
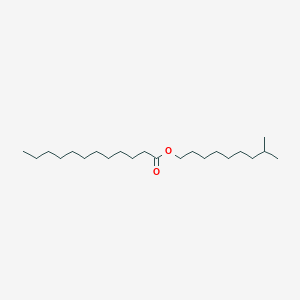
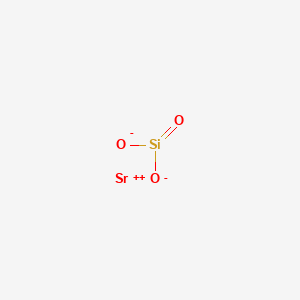
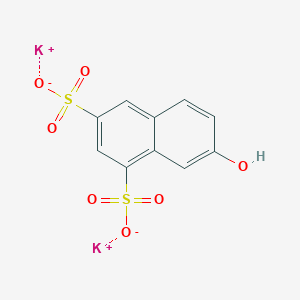
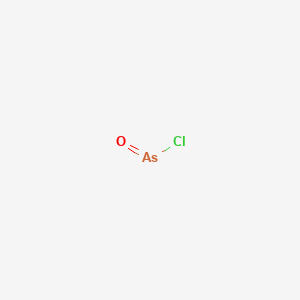
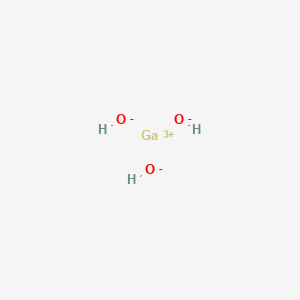
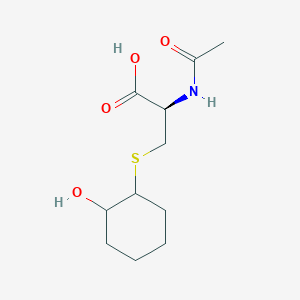
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
